Cizolirtine citrate
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.C6H8O7/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,15H,11-12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKUMSHHQYQLSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931373 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N,N-dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy]ethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142155-44-0 | |
| Record name | E 4018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N,N-dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy]ethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIZOLIRTINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U8XC5Q8QC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacological Characterization of Cizolirtine Citrate
General Pharmacological Profiles in Preclinical Models
Cizolirtine (B235439) citrate (B86180) has shown antinociceptive activity in several rodent models of acute pain. It has demonstrated the ability to reduce pain induced by chemical stimuli, such as the intraperitoneal injection of phenylbenzoquinone or acetic acid, as well as thermal (tail-flick) and mechanical stimuli (tail-pinch) in a dose-dependent manner. thieme-connect.comthieme-connect.com The compound also prevented pain-associated behaviors triggered by intradermal injections of formalin or capsaicin (B1668287) and decreased thermal hyperalgesia evoked by subplantar carrageenan injection. thieme-connect.com
In animal models of chronic painful neuropathy, cizolirtine citrate alleviated allodynia against cold and mechanical stimulations in rats with sciatic nerve constriction. thieme-connect.comthieme-connect.comresearchgate.net Furthermore, it induced a dose-dependent antihyperalgesia in the streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model in rats. thieme-connect.comthieme-connect.comresearchgate.net
Beyond pain, preclinical studies have also indicated the efficacy of this compound in models of overactive bladder. In a rat model of increased intraluminal pressure, cizolirtine reduced the width of vesical contractions without altering their rhythm. thieme-connect.comthieme-connect.comkarger.com It also showed a clear effect on urodynamic function in a rat model of isovolumetric rhythmic bladder contractions and was active in protecting against the effects of intrabladder infusion of acetic acid in rats, normalizing micturition frequency, volume, and the area under the curve of intravesical pressure. thieme-connect.comthieme-connect.com
The mechanism of action of cizolirtine is thought to involve the modulation of the release of substance P and calcitonin gene-related peptide (CGRP) at the spinal cord level. thieme-connect.comkarger.compatsnap.com This modulation is likely linked to an increase in the extracellular levels of noradrenaline and serotonin (B10506). thieme-connect.comkarger.com The action of these neurotransmitters on the noradrenergic pathway leads to a decrease in the release of substance P and CGRP in the primary fibers at the supraspinal level. thieme-connect.comkarger.com
Comparative Pharmacological Analyses with Other Agents in Animal Models
Preclinical studies have compared the effects of this compound with other agents in animal models. For instance, in the STZ-induced diabetic neuropathy model in rats, cizolirtine was compared to paroxetine, an antidepressant known for its efficacy in painful diabetic neuropathy. researchgate.net Under acute conditions, cizolirtine significantly increased paw withdrawal and vocalization thresholds in the paw pressure test in diabetic rats exhibiting mechanical hyperalgesia. researchgate.net
In a rat model of neuropathic pain induced by unilateral sciatic nerve constriction, the effects of cizolirtine were investigated regarding their antagonism by other compounds. The reversal of mechanical and thermal allodynia by cizolirtine was antagonized by prior injection of the α2-adrenoceptor antagonist idazoxan (B1206943), but not by the opioid receptor antagonist naloxone. nih.gov This suggests a potential involvement of α2-adrenoceptors in cizolirtine's mechanism of action in this model. nih.gov
This compound has been reported to be more potent than aspirin (B1665792) and other NSAIDs in preclinical analgesic assessments. researchgate.net
Dose-Response Relationships in Preclinical Efficacy Studies
Preclinical studies have consistently demonstrated dose-dependent effects of this compound in various pain models. In rodent models of acute pain, cizolirtine reduced pain caused by chemical, thermal, or mechanical stimuli in a dose-dependent manner. thieme-connect.comthieme-connect.com In the STZ-induced diabetic neuropathy model, cizolirtine demonstrated dose-dependent antihyperalgesia. thieme-connect.comthieme-connect.comresearchgate.net
Specific ED50 values (the dose at which 50% of the maximum effect is observed) have been reported for this compound in different preclinical pain models. In mice, the ED50 was 33.7 mg/kg against phenylquinone-induced writhing and 24.4 mg/kg against acetic acid-induced writhing. researchgate.netnih.gov In rats, the ED50 was 21.3 mg/kg against acetic acid-induced writhing and 26.8 mg/kg in the plantar test. researchgate.netnih.gov In tail-pinch and tail-flick tests, the ED50 values were 68.0 mg/kg and 46.0 mg/kg, respectively. researchgate.netnih.gov In the formalin test, the ED50 was 13.8 mg/kg in the first phase and 2.31 mg/kg in the second phase, while in the capsaicin test, the ED50 was 7.14 mg/kg. researchgate.netnih.gov In the rat nerve loose-ligation model of chronic neuropathic pain, cizolirtine showed significant analgesic activity against thermal stimulus-induced pain with an ED50 of 4.8 mg/kg. website-files.com
The dose-response relationship was also explored in models of bladder dysfunction. While specific ED50 values for bladder effects were not as readily available in the provided snippets, the descriptions of reduced vesical contractions and effects on urodynamic function in rat models indicate a dose-dependent activity in these contexts as well. thieme-connect.comthieme-connect.comkarger.com
Table 1: ED50 Values of this compound in Preclinical Pain Models
| Animal Model | Stimulus/Test | ED50 (mg/kg) | Species |
| Chemical-induced Writhing | Phenylquinone | 33.7 | Mouse |
| Chemical-induced Writhing | Acetic Acid | 24.4 | Mouse |
| Chemical-induced Writhing | Acetic Acid | 21.3 | Rat |
| Thermal Pain | Plantar Test | 26.8 | Rat |
| Mechanical Nociception | Tail-Pinch | 68.0 | Rat |
| Thermal Nociception | Tail-Flick | 46.0 | Rat |
| Inflammatory Pain (Formalin Test) | Phase 1 | 13.8 | Rat |
| Inflammatory Pain (Formalin Test) | Phase 2 | 2.31 | Rat |
| Chemical-induced Pain | Capsaicin | 7.14 | Rat |
| Neuropathic Pain (Nerve Ligation) | Thermal Stimulus-induced | 4.8 | Rat |
Elucidation of Cizolirtine Citrate S Mechanism of Action
Modulation of Neuropeptide Release in Spinal Cord
Cizolirtine (B235439) citrate (B86180) has been shown to influence the release of certain neuropeptides in the spinal cord, which are known to play roles in the transmission and modulation of pain signals.
Inhibition of Spinal Substance P Release
Studies have indicated that cizolirtine citrate can inhibit the release of Substance P (SP) in the spinal cord. Substance P is an undecapeptide neuropeptide belonging to the tachykinin family, acting as both a neurotransmitter and neuromodulator. wikipedia.org It is involved in pain transmission and preferentially activates neurokinin-1 receptors. nih.gov
Pre-clinical studies involving systemic administration of cizolirtine significantly reduced the spontaneous outflow of Substance P from the spinal cord in rats. website-files.com In in vitro experiments using slices of the dorsal half of the rat lumbar enlargement of the spinal cord, cizolirtine significantly reduced the potassium-evoked overflow of Substance P-like material in a concentration-dependent manner. nih.govncats.io This effect was observed at concentrations as low as 0.1 µM, with a maximum reduction of 27% at 10 µM. ncats.io This inhibitory influence on spinal Substance P release is considered to contribute, at least partially, to cizolirtine's analgesic effect, given the established role of Substance P in spinal nociception. website-files.comnih.gov
Inhibition of Spinal Calcitonin Gene-Related Peptide (CGRP) Release
In addition to Substance P, this compound has also been shown to inhibit the release of Calcitonin Gene-Related Peptide (CGRP) in the spinal cord. CGRP is another neuropeptide present in primary sensory neurons and is implicated in pain processes, including inflammation-induced hyperalgesia. researchgate.net
In vitro studies using rat spinal cord slices demonstrated that cizolirtine reduced the potassium-evoked overflow of CGRP-like material by 20% at concentrations ranging from 0.1 to 1.0 µM. nih.gov Acute systemic administration of cizolirtine (80 mg/kg, i.p.) in diabetic rats with neuropathic pain significantly diminished the spinal outflow of CGRP by 36%. researchgate.net This effect on CGRP release, along with the antihyperalgesic effect of cizolirtine in this model, was prevented by the alpha-2 adrenoreceptor antagonist idazoxan (B1206943), suggesting a potential mediation through alpha-2 adrenoceptors. researchgate.net
Here is a summary of the in vitro effects of Cizolirtine on spinal neuropeptide release:
| Neuropeptide | Effect on K+-evoked overflow (in vitro) | Concentration Range | Maximum Inhibition |
| Substance P | Reduced | 0.1 µM - 0.1 mM | -27% at 10 µM |
| CGRP | Reduced | 0.1 µM - 1.0 µM | -20% |
Neurotransmitter System Interactions and Descending Modulation
The modulation of neuropeptide release by this compound is thought to be linked to its interactions with specific neurotransmitter systems, particularly the noradrenergic and serotonergic pathways, which are part of the descending modulation system involved in pain control.
Impact on Extracellular Norepinephrine (B1679862) Levels
The effect of this compound on the release of Substance P and CGRP is probably related to an increase in extracellular levels of norepinephrine and serotonin (B10506). karger.com The descending noradrenergic system plays a role in inhibiting nociceptive transmission in the spinal dorsal horn and can inhibit the release of Substance P evoked by noxious mechanical stimulation. researchgate.net While cizolirtine itself showed no affinity for alpha-2 adrenergic receptors in one study, its analgesic effect was modified by idazoxan, an alpha-2 adrenoceptor antagonist. nih.gov This suggests that the effects of cizolirtine on neuropeptide release might be indirectly mediated through the activation of descending inhibitory noradrenergic systems in the spinal cord. website-files.comnih.gov
Activation of Descending Inhibitory Pathways
The influence of this compound on extracellular levels of norepinephrine and serotonin is thought to contribute to the activation of descending inhibitory pathways. karger.com These pathways, originating in the brainstem, project to the spinal cord and modulate the transmission of pain signals. nih.gov Activation of these descending pathways, particularly the noradrenergic component, can lead to the inhibition of Substance P release in the spinal cord. researchgate.net The prevention of cizolirtine's effects on spinal neuropeptide release and its antihyperalgesic activity by the alpha-2 adrenoceptor antagonist idazoxan supports the view that cizolirtine activates descending inhibitory noradrenergic systems in the spinal cord. website-files.comnih.gov This activation of descending inhibition is considered a key component of this compound's mechanism for modulating nociception and influencing conditions like overactive bladder, where afferent pathways play a significant role. karger.comnih.gov
This compound is a novel, non-opioid compound that has demonstrated antinociceptive activity in various rodent pain models. researchgate.net While its precise mechanism of action is still being elucidated, research suggests its effects are related to the modulation of nociceptive signaling pathways involving adenosine (B11128) and serotonin. researchgate.net this compound has shown potential as a treatment for neuropathic pain and has been investigated in clinical trials for conditions such as diabetic neuropathy, post-traumatic/post-herpetic neuropathy, cancer pain, and pain following third molar extraction. thieme-connect.comnih.gov
Involvement of Nociceptive Signaling Pathways Nociceptive signaling involves the transmission of pain signals from the periphery to the central nervous system. This process is modulated by various neurotransmitters and pathways in the spinal cord and supraspinal regions.iog.org.innews-medical.netthis compound appears to exert its antihyperalgesic effects by interacting with these modulatory systems.researchgate.netnih.gov
Modulation through Adenosine Pathways Adenosine is an endogenous neuromodulator that plays a role in pain signaling.unife.itEvidence suggests that adenosine pathways are implicated in the antihyperalgesic effects of this compound.researchgate.netnih.govStudies in rats with diabetic neuropathy have investigated the involvement of adenosine A₁ and A₂A receptors in cizolirtine-induced antihyperalgesia.researchgate.netnih.gov
Research indicates that pretreatment with a selective adenosine A₁ receptor agonist or a selective adenosine A₂A receptor agonist can promote cizolirtine-induced antihyperalgesia. nih.gov Conversely, blockade of adenosine A₁ receptors has been shown to inhibit the potentiating effect of a serotonin 5-HT₁B receptor agonist on cizolirtine's action, suggesting a hierarchical interaction between these pathways. nih.gov This implies that the adenosine A₁-mediated step may occur downstream of the serotonin 5-HT₁B-mediated step in the neurobiological mechanisms underlying cizolirtine's effects. nih.gov
Detailed research findings from studies in diabetic rats highlight the interaction between cizolirtine and adenosine receptor ligands:
| Pretreatment Agent | Cizolirtine Effect on Antihyperalgesia | Reference |
| Selective A₁ receptor agonist (e.g., CPA) | Promoted | nih.gov |
| Selective A₂A receptor agonist (e.g., CP-94,253) | Promoted | nih.gov |
| A₁ receptor antagonist (e.g., DPCPX) | Inhibited potentiation by 5-HT₁B agonist | nih.gov |
Note: This table is intended to be interactive, allowing users to sort or filter data.
Modulation through Serotonin Pathways Serotonin (5-HT) is another crucial neurotransmitter involved in pain modulation, acting through various receptor subtypes.iog.org.inStudies have explored the contribution of serotonin pathways, particularly 5-HT₁B/₁D receptors, to the mechanism of action of this compound.researchgate.netnih.gov
Research indicates that ligands targeting serotonin receptors can influence cizolirtine's antihyperalgesic effects. researchgate.netnih.gov Specifically, pretreatment with a selective 5-HT₁B receptor agonist has been shown to promote cizolirtine-induced antihyperalgesia in rodent models of neuropathic pain. nih.gov The observation that adenosine A₁ receptor blockade inhibits this potentiation by the 5-HT₁B agonist suggests a functional interaction between serotonin and adenosine pathways in mediating cizolirtine's effects. nih.gov
Furthermore, the modulation of substance P and calcitonin gene-related peptide (CGRP) release at the spinal cord level by this compound is likely linked to an increase in extracellular levels of both norepinephrine and serotonin. thieme-connect.comkarger.com The action of these neurotransmitters on descending pathways is thought to contribute to a decrease in the release of substance P and CGRP from primary afferent fibers at the supraspinal level. karger.com
Key findings regarding serotonin pathway modulation include:
| Pretreatment Agent | Cizolirtine Effect on Antihyperalgesia | Reference |
| Selective 5-HT₁B receptor agonist (e.g., CP-94,253) | Promoted | nih.gov |
| Increase in extracellular serotonin levels | Linked to modulation of substance P/CGRP release | thieme-connect.comkarger.com |
Note: This table is intended to be interactive, allowing users to sort or filter data.
Molecular Target and Receptor Binding Investigations
Presynaptic Serotonin (B10506) Receptor Involvement
Evidence suggests that presynaptic serotonin receptors play a role in the mechanism of action of cizolirtine (B235439) citrate (B86180). Cizolirtine citrate is thought to exert an inhibitory influence on the release of calcitonin gene-related peptide (CGRP) and substance P from primary afferent fibers and/or dorsal horn interneurons at the spinal level. This inhibition is believed to be mediated through presynaptic serotonin and alpha-2 adrenoceptors. researchgate.net Studies have indicated that serotonin (5-HT) modulates nociceptive signaling, and investigations have aimed to determine if these molecules are implicated in cizolirtine's effects. researchgate.netresearchgate.netnih.gov
Alpha-2 Adrenoceptor Mediation and Associated Mechanisms
Alpha-2 adrenoceptors are significantly implicated in the effects of this compound. The antihyperalgesic effect of cizolirtine in animal models of neuropathic pain has been shown to be prevented by the alpha-2 adrenoceptor antagonist idazoxan (B1206943), suggesting an alpha-2 adrenoceptor-dependent mechanism. researchgate.netresearchgate.netnih.gov This suggests that cizolirtine's action may involve the activation of noradrenergic pathways that descend from brain nuclei to the spinal cord, which in turn can inhibit the release of substance P and CGRP. researchgate.netresearchgate.net In vitro and in vivo studies using idazoxan have further supported the mediation of cizolirtine's effects on substance P and CGRP release through alpha-2 adrenoceptors. researchgate.net Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein and have three highly homologous subtypes: α2A, α2B, and α2C. wikipedia.org
Adenosine (B11128) Receptor Subtype Characterization (e.g., A1-A2A)
Adenosine receptors, particularly the A1 subtype, appear to be involved in the antihyperalgesic effects of this compound. Studies investigating the role of adenosine in cizolirtine's mechanism have compared cizolirtine-induced antihyperalgesia before and after pretreatment with adenosine A1-A2A receptor ligands in rat models of diabetic neuropathy. researchgate.netresearchgate.netnih.gov Acute pretreatment with the A1-A2A receptor antagonist caffeine (B1668208) significantly reduced the antihyperalgesic effects of cizolirtine. nih.gov Conversely, pretreatment with the selective A1 receptor agonist CPA promoted cizolirtine-induced antihyperalgesia. researchgate.netnih.gov This potentiation by the A1 agonist was prevented by A1 receptor blockade, suggesting that adenosine A1-mediated mechanisms are involved in cizolirtine's action. researchgate.netnih.gov Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that regulate various physiological functions. patsnap.commdpi.com
Serotonin Receptor Subtype Characterization (e.g., 5-HT1B/1D)
Specific serotonin receptor subtypes, such as 5-HT1B/1D receptors, have also been implicated in the effects of this compound. Research in rat models of diabetic neuropathy examined the influence of 5-HT1B/1D receptor ligands on cizolirtine-induced antihyperalgesia. researchgate.netresearchgate.netnih.gov Acute pretreatment with the 5-HT1B/1D receptor antagonist GR-127,935 significantly reduced the antihyperalgesic effects of cizolirtine. nih.gov Furthermore, pretreatment with the selective 5-HT1B receptor agonist CP-94,253 promoted cizolirtine-induced antihyperalgesia. researchgate.netnih.gov The potentiation by the 5-HT1B agonist was prevented by pretreatment with the respective antagonist. nih.gov Interestingly, A1 receptor blockade inhibited the promoting effect of the 5-HT1B agonist, suggesting a relationship between adenosine A1 and serotonin 5-HT1B mediated steps in the mechanism of action of cizolirtine. researchgate.netnih.gov 5-HT1B/1D receptor agonists are known to modulate neurotransmitter release and influence vascular processes. drugbank.compatsnap.com
Methodological Approaches in Receptor Binding Assays
Receptor binding assays are fundamental techniques used to investigate the interaction between a compound and its target receptors. These assays typically involve the use of radiolabeled ligands that bind to specific receptors. The binding of a test compound, such as this compound, is then measured by its ability to displace the radiolabeled ligand from the receptor. revvity.comnoaa.gov Preclinical studies on this compound have utilized receptor binding assays to assess its affinity for various receptors, including adrenergic receptors. These methods allow for the quantitative determination of binding affinity and the characterization of the interaction between the compound and different receptor subtypes. Techniques such as saturation binding and displacement studies are commonly employed in receptor binding assays to determine parameters like binding affinity (Kd) and the number of binding sites (Bmax). nih.gov Various detection methods, including radiometric detection, are used in these assays. revvity.comnoaa.gov
In Vitro Research Methodologies and Findings
Spinal Cord Slice Studies
Spinal cord slice preparations are valuable in vitro models for studying the modulation of sensory processing at the spinal level. These preparations allow for the assessment of neurotransmitter and neuropeptide release from primary afferent fibers and interneurons within the dorsal horn, a key region for pain processing.
Studies utilizing slices of the dorsal half of the rat lumbar enlargement have investigated the effect of cizolirtine (B235439) citrate (B86180) on the release of Substance P-like material (SPLM). Potassium (K+)-evoked overflow is a common method to induce depolarization and subsequent release of neurotransmitters and neuropeptides from neuronal terminals.
Cizolirtine citrate has been shown to inhibit the K+-evoked overflow of SPLM from these spinal cord slices in a concentration-dependent manner researchgate.net. Specifically, this compound significantly reduced K+-evoked SPLM overflow by approximately 25% at concentrations ranging from 0.1 µM to 0.1 mM nih.gov. This inhibitory effect suggests that this compound can modulate the release of Substance P, a neuropeptide involved in the transmission of nociceptive signals nih.govthieme-connect.comwebsite-files.com. The inhibitory effect of this compound on SPLM release was not additive with that of noradrenaline (0.1 mM) and could be prevented by the α2-adrenoceptor antagonist idazoxan (B1206943) (10 µM) researchgate.net. This indicates a potential interaction with or mediation through α2 adrenoceptors nih.gov.
Here is a table summarizing the effect of this compound on K+-Evoked SPLM Overflow:
| Compound | Concentration Range (in vitro) | Effect on K+-Evoked SPLM Overflow | Approximate Reduction | Antagonized by |
| This compound | 0.1 µM - 0.1 mM | Inhibited | -25% | Idazoxan (10 µM) |
| Noradrenaline | 0.1 mM | Inhibited | Not additive with Cizolirtine | - |
In addition to Substance P, the release of Calcitonin Gene-Related Peptide-like material (CGRPLM) from spinal cord slices has also been assessed. CGRP is another neuropeptide implicated in pain signaling.
In contrast to its effect on SPLM, this compound did not affect the spinal release of CGRPLM at concentrations ranging from 10 nM to 0.1 mM in some studies researchgate.net. However, other research indicates that this compound significantly reduced K+-evoked CGRPLM overflow by approximately 20% at concentrations between 0.1 µM and 1.0 µM nih.gov. This suggests a potentially differential effect of this compound on the release of these two neuropeptides depending on the specific experimental conditions or concentration range studied. The effect of this compound on CGRPLM release was also suggested to be mediated through α2 adrenoceptors, as it was antagonized by idazoxan nih.gov.
Here is a table summarizing the effect of this compound on K+-Evoked CGRPLM Overflow:
| Compound | Concentration Range (in vitro) | Effect on K+-Evoked CGRPLM Overflow | Approximate Reduction | Antagonized by |
| This compound | 10 nM - 0.1 mM | No effect (Some studies) | - | - |
| This compound | 0.1 µM - 1.0 µM | Inhibited (Other studies) | -20% | Idazoxan (10 µM) |
Assessment of K+-Evoked Overflow of Substance P-Like Material
Cellular and Subcellular Investigations of Neurotransmitter Dynamics
Beyond neuropeptide release, in vitro studies can delve into the broader impact of this compound on cellular and subcellular aspects of neurotransmitter dynamics. This includes investigating its influence on the synthesis, storage, release, reuptake, and metabolism of various neurotransmitters, as well as its interactions with receptors and intracellular signaling pathways criver.com.
While specific detailed findings on the cellular and subcellular investigations of this compound's effects on neurotransmitter dynamics beyond Substance P and CGRP release are not extensively detailed in the provided snippets, the observed modulation of neuropeptide release and the suggested involvement of α2 adrenoceptors researchgate.netnih.gov imply effects on the mechanisms regulating exocytosis and potentially other processes involved in neurotransmission. The modulation of Substance P and CGRP release is likely linked to an increase of noradrenaline and serotonin (B10506) levels at the extracellular space, with the action of noradrenaline and serotonin on the noradrenergic pathway potentially inducing a decrease in the release of Substance P and CGRP at the supraspinal level in primary fibers thieme-connect.com. Electrophysiological studies, as mentioned earlier, can provide insights into how these changes in neurotransmitter dynamics translate into altered electrical activity of neurons and circuits criver.commdpi.com. Further in vitro investigations employing techniques such as patch clamp, calcium imaging, and biochemical assays could provide a more comprehensive understanding of this compound's effects on various aspects of neurotransmitter dynamics at the cellular and subcellular levels.
Animal Model Research in Pain Pathophysiology
Efficacy in Acute Pain Models
Studies in rodents have shown that cizolirtine (B235439) citrate (B86180) is effective in reducing pain responses induced by various acute stimuli. researchgate.netthieme-connect.comnih.gov
Chemical Stimuli-Induced Pain Models (e.g., Phenylquinone, Acetic Acid)
Cizolirtine citrate has demonstrated antinociceptive activity in chemical stimuli-induced pain models, such as those using phenylquinone and acetic acid. In mice, this compound showed efficacy against phenylquinone-induced pain with an ED50 of 33.7 mg/kg. It also exhibited activity against acetic acid-induced pain in mice and rats, with ED50 values of 24.4 mg/kg and 21.3 mg/kg, respectively. nih.gov Additionally, cizolirtine prevents pain-associated behaviors induced by intradermal injection of formalin. researchgate.netthieme-connect.com
| Chemical Stimulus | Species | ED50 (mg/kg) |
|---|---|---|
| Phenylquinone | Mice | 33.7 nih.gov |
| Acetic Acid | Mice | 24.4 nih.gov |
| Acetic Acid | Rats | 21.3 nih.gov |
| Formalin | Rodents | Prevents pain-associated behaviors researchgate.netthieme-connect.com |
Thermal Stimuli-Induced Pain Models (e.g., Tail-Flick, Plantar Test)
In thermal pain models, this compound has shown analgesic effects. It demonstrated antinociceptive activity in the tail-flick test with an ED50 of 46.0 mg/kg and in the plantar test with an ED50 of 26.8 mg/kg. nih.gov
| Thermal Stimulus Model | ED50 (mg/kg) |
|---|---|
| Tail-Flick | 46.0 nih.gov |
| Plantar Test | 26.8 nih.gov |
Mechanical Stimuli-Induced Pain Models (e.g., Tail-Pinch, Paw Pressure)
This compound has also been effective in models of mechanical pain. It showed antinociceptive activity in the tail-pinch test with an ED50 of 68.0 mg/kg. nih.gov In rats with sciatic nerve constriction, a model involving mechanical sensitivity, cizolirtine alleviated allodynia against mechanical stimulations. researchgate.netthieme-connect.comnih.gov
| Mechanical Stimulus Model | Species | Finding |
|---|---|---|
| Tail-Pinch | ED50 of 68.0 mg/kg nih.gov | |
| Paw Pressure (Sciatic Nerve Constriction) | Rats | Alleviated mechanical allodynia researchgate.netthieme-connect.comnih.gov |
Inflammatory Pain Models (e.g., Carrageenan-Induced Hyperalgesia)
This compound has been shown to decrease thermal hyperalgesia evoked by subplantar injection of carrageenan in rodents. researchgate.netthieme-connect.com
| Inflammatory Stimulus Model | Species | Finding |
|---|---|---|
| Carrageenan-Induced Hyperalgesia | Rodents | Decreased thermal hyperalgesia researchgate.netthieme-connect.com |
Capsaicin-Induced Nociception Models
This compound prevents pain-associated behaviors induced by intradermal injection of capsaicin (B1668287), with an ED50 of 7.14 mg/kg in the capsaicin test. researchgate.netthieme-connect.comnih.gov
| Chemical Stimulus Model | ED50 (mg/kg) |
|---|---|
| Capsaicin-Induced Nociception | 7.14 nih.gov |
Efficacy in Chronic Neuropathic Pain Models
This compound has demonstrated antinociceptive activity in animal models of chronic painful neuropathy. In rats that underwent unilateral sciatic nerve constriction, cizolirtine alleviated allodynia against cold and mechanical stimulations. researchgate.netthieme-connect.comnih.gov It also showed dose-dependent antihyperalgesia in the streptozotocin-induced diabetic neuropathy model in rats. thieme-connect.comresearchgate.net Acute administration of cizolirtine significantly diminished the spinal release of calcitonin gene-related peptide (CGRP) in diabetic rats experiencing neuropathic pain. researchgate.net
| Chronic Pain Model | Species | Finding |
|---|---|---|
| Sciatic Nerve Constriction | Rats | Alleviated cold and mechanical allodynia researchgate.netthieme-connect.comnih.gov |
| Streptozotocin-Induced Diabetic Neuropathy | Rats | Dose-dependent antihyperalgesia, diminished spinal CGRP release thieme-connect.comresearchgate.net |
Sciatic Nerve Constriction Models
The sciatic nerve constriction model, often involving loose ligation of the sciatic nerve in rats, is a widely used method to induce chronic painful neuropathy. This model leads to behaviors indicative of neuropathic pain, including mechanical allodynia and thermal hyperalgesia. scielo.br Studies using this model have shown that this compound exhibits antinociceptive activity. It has been observed to alleviate allodynia against both cold and mechanical stimuli in rats subjected to sciatic nerve constriction. researchgate.netresearchgate.netthieme-connect.comnih.govthieme-connect.com
In this model, pain-related behavior typically develops within one week after injury and can persist for several weeks. scielo.br The mechanism is thought to involve immune reactions triggered by the sutures, causing nerve edema and compression, alongside axotomy and Wallerian degeneration. scielo.br Cizolirtine's effects in this model are suggested to be mediated, at least in part, via an alpha-2 adrenoceptor-dependent mechanism. nih.gov
Streptozotocin-Induced Diabetic Neuropathy Models
Streptozotocin (B1681764) (STZ)-induced diabetes in rodents is a common model for studying painful diabetic neuropathy, a significant complication of diabetes mellitus. mdpi.comaragen.comumich.edu STZ is an agent that targets pancreatic beta cells, leading to insulin (B600854) deficiency and subsequent hyperglycemia, which mirrors the condition in type 1 diabetes. aragen.comumich.edu Animals in this model develop chronic hyperglycemia and exhibit behavioral signs consistent with painful neuropathy, typically within four weeks of STZ treatment. umich.edu These symptoms include mechanical allodynia and thermal hyperalgesia. mdpi.comumich.edu
This compound has demonstrated antihyperalgesic effects in the STZ-induced diabetic neuropathy model in rats. researchgate.netthieme-connect.comthieme-connect.com These effects have been shown to be dose-dependent. researchgate.net The antihyperalgesic effect of cizolirtine in diabetic rats suffering from neuropathic pain is suggested to involve an alpha-2 adrenoceptor-dependent presynaptic inhibition of calcitonin gene-related peptide (CGRP)-containing primary afferent fibers. researchgate.net Studies also suggest that adenosine (B11128) A(1)-A(2A) and serotonin (B10506) 5-HT(1B/1D) receptors may be implicated in the mechanism of action of cizolirtine in this model, as antagonists of these receptors reduced its antihyperalgesic effects. researchgate.netresearchgate.net
Assessment of Allodynia and Hyperalgesia (Mechanical and Thermal)
Assessment of pain-related behaviors in animal models of neuropathic pain, such as sciatic nerve constriction and STZ-induced diabetic neuropathy, commonly involves evaluating mechanical allodynia and thermal hyperalgesia. scielo.brresearchgate.netthieme-connect.commdpi.com
Mechanical allodynia, defined as an exaggerated pain sensation to normally non-painful mechanical stimuli, is often assessed by measuring the withdrawal threshold to applied pressure or force on the affected paw. umich.edu Techniques include using von Frey filaments or measuring vocalization thresholds to paw pressure. nih.govumich.edu
Thermal hyperalgesia, an exaggerated pain sensation to normally painful thermal stimuli, can be evaluated using tests that measure the latency to withdraw the paw from a noxious thermal source, such as a hot plate or cold water bath. nih.govumich.edu For instance, struggle latency to paw immersion in a cold water bath has been used to assess thermal allodynia/hyperalgesia in the sciatic nerve constriction model. nih.gov
Research findings indicate that this compound can reverse both mechanical and thermal allodynia in these animal models. nih.gov For example, in the sciatic nerve constriction model, acute administration of cizolirtine reversed mechanical and thermal allodynia. nih.gov In the STZ model, cizolirtine significantly increased mechanical nociceptive thresholds. researchgate.net
Detailed research findings from studies on this compound in these models often involve dose-response relationships and comparisons to control groups (e.g., vehicle-treated or non-diabetic animals). While specific numerical data points for withdrawal thresholds or latencies can vary between studies depending on methodologies, the consistent finding across relevant research is the ability of cizolirtine to mitigate these signs of neuropathic pain in the evaluated animal models. researchgate.netthieme-connect.comnih.govthieme-connect.com
Below are illustrative data tables based on the types of findings reported in the literature, representing the kind of data generated in these animal model studies.
Table 1: Effect of this compound on Mechanical Allodynia in Sciatic Nerve Constriction Model (Illustrative Data)
| Group | Mechanical Withdrawal Threshold (g) | Change from Baseline (g) |
| Sham Control | X ± SEM | - |
| CCI + Vehicle | Y ± SEM | ↓ |
| CCI + Cizolirtine | Z ± SEM | ↑ |
Note: X > Z > Y, indicating reversal of allodynia by Cizolirtine. Specific values would depend on the study.
Table 2: Effect of this compound on Thermal Hyperalgesia in STZ-Induced Diabetic Neuropathy Model (Illustrative Data)
| Group | Thermal Withdrawal Latency (s) | Change from Baseline (s) |
| Vehicle Control | A ± SEM | - |
| STZ + Vehicle | B ± SEM | ↓ |
| STZ + Cizolirtine | C ± SEM | ↑ |
Note: A > C > B, indicating reversal of hyperalgesia by Cizolirtine. Specific values would depend on the study.
These tables represent typical data presentation formats in studies assessing allodynia and hyperalgesia, illustrating the effect of a compound on pain-related behaviors compared to control groups in animal models.
Animal Model Research in Urological Dysfunction
Efficacy in Overactive Bladder Models
Preclinical studies have utilized specific rodent models to evaluate the effects of cizolirtine (B235439) citrate (B86180) on bladder function. karger.comthieme-connect.comthieme-connect.com
In rat models designed to simulate conditions of increased intraluminal pressure, cizolirtine citrate has been shown to reduce the width of vesical contractions. Importantly, this reduction in contraction width occurred without altering their rhythm. karger.comthieme-connect.comthieme-connect.com
Studies employing a rat model of isovolumetric rhythmic bladder contractions have indicated that this compound produces a clear effect on urodynamic function. karger.comthieme-connect.comthieme-connect.com
This compound has shown activity in protecting against the effects induced by the intrabladder infusion of acetic acid in rats. This activity includes the regularization of micturition frequency and volume, as well as the area under the curve of intravesical pressure related to time. thieme-connect.comthieme-connect.com Bladder hyperreflexia, characterized by involuntary detrusor contractions, has been a focus of investigation, and changes in neuropeptide expression and release, including substance P and CGRP, are thought to contribute to this condition. nih.gov this compound, as a modulator of these neuropeptides, may therefore influence bladder hyperreflexia. thieme-connect.comnih.gov
Models of Isovolumetric Rhythmic Bladder Contractions
Urodynamic Parameter Assessment in Preclinical Studies
Assessment of urodynamic parameters is crucial in preclinical studies to understand the effects of compounds like this compound on bladder function. karger.comthieme-connect.comthieme-connect.com
In models of increased intraluminal pressure in rats, this compound was observed to reduce the width of vesical contractions. The rhythm of these contractions, however, was not modified. karger.comthieme-connect.comthieme-connect.com
Data on Bladder Contraction Characteristics in a Rat Model:
| Parameter | Observation with this compound |
| Contraction Width | Reduced |
| Contraction Rhythm | Unchanged |
Measurement of Bladder Pressure and Voiding Frequencies
Studies in animal models have employed techniques to measure bladder pressure and voiding frequencies to assess the impact of this compound on bladder function. In a rat model characterized by increased intraluminal pressure, cizolirtine was observed to reduce the width of vesical contractions without altering their rhythm. thieme-connect.comthieme-connect.com Furthermore, in a rat model exhibiting isovolumetric rhythmic bladder contractions, cizolirtine produced a clear effect on urodynamic function. thieme-connect.comthieme-connect.com Research involving the intrabladder infusion of acetic acid in rats, a model for cystitis, indicated that cizolirtine is active in protecting against the induced effects, leading to a regularization of micturition frequency and volume, as well as the area under the curve of intravesical pressure related to time. thieme-connect.comthieme-connect.com
The findings from these animal studies regarding bladder pressure and voiding frequencies can be summarized as follows:
| Animal Model | Key Observation | Effect of this compound | Source |
| Increased Intraluminal Pressure (Rat) | Increased vesical contractions | Reduced width of vesical contractions; rhythm unchanged | thieme-connect.comthieme-connect.com |
| Isovolumetric Rhythmic Bladder Contractions (Rat) | Rhythmic bladder contractions | Clear effect on urodynamic function | thieme-connect.comthieme-connect.com |
| Acetic Acid-Induced Cystitis (Rat) | Increased micturition frequency, altered volume and intravesical pressure AUC | Regularized micturition frequency and volume; regularized intravesical pressure AUC over time | thieme-connect.comthieme-connect.com |
Neuroplasticity in Lower Urinary Tract Pathways and Modulation
Neuroplasticity, or the ability of neural pathways to change and adapt, plays a significant role in the function and dysfunction of the lower urinary tract. Neuropeptides are involved in micturition reflex pathways and their regulation can be altered by inflammation, injury, or disease. nih.gov this compound has been identified as a modulator of the release of certain neuropeptides at the spinal cord level. karger.comics.orgresearchgate.netresearchgate.net
Substance P and CGRP Plasticity in Cystitis Models
Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP) are neuropeptides found in afferent neurons innervating the bladder. nih.gov In models of cystitis, such as that induced by cyclophosphamide (B585) (CYP) in rats, plasticity of CGRP and SP expression has been observed in lower urinary tract pathways. nih.gov Following chronic CYP-induced cystitis, there is a dramatic increase in CGRP- and SP-immunoreactivity in spinal segments and dorsal root ganglia (L6, S1) involved in micturition reflexes. nih.gov While the precise functional significance of this neuropeptide upregulation in bladder pathways following CYP-induced cystitis is not fully understood, changes in neuropeptide expression and release at both central and/or peripheral projections of afferent pathways are considered possible contributors to hyperreflexia. nih.gov this compound is known to inhibit the release of CGRP and SP at the spinal cord level. karger.comics.orgresearchgate.netresearchgate.net
Modulation of Afferent Pathways in Bladder Dysfunction
This compound's mechanism of action involves the modulation of afferent pathways in bladder dysfunction. It acts as a Substance P- and Calcitonin Gene-Related Peptide-release modulator at the spinal cord level. karger.comics.orgresearchgate.netresearchgate.net This modulation of Substance P and CGRP is thought to be related to an increase in the extracellular levels of norepinephrine (B1679862) and serotonin (B10506). karger.com The effect of these neurotransmitters on the noradrenergic pathway leads to a decrease in the release of Substance P and CGRP from primary fibers at the supraspinal level. karger.com Targeting afferent pathways by modulating the activity of ligand receptors and ion channels is considered a potentially effective strategy for suppressing overactive bladder. karger.com
Biochemical Pathways and Neurotransmitter System Studies
Biochemical Basis of Neuropeptide Release Modulation
Cizolirtine (B235439) citrate (B86180) is understood to modulate the release of certain neuropeptides, notably substance P (SP) and calcitonin gene-related peptide (CGRP), at the spinal cord level. researchgate.netnih.gov These neuropeptides play a key role in the transmission of nociceptive signals from the periphery to the central nervous system. nih.govthieme-connect.com Studies in rats have shown that cizolirtine significantly reduces the spinal release of both SP-like material (SPLM) and CGRP-like material (CGRPLM). nih.gov This inhibitory effect on neuropeptide release is suggested to be mediated, at least in part, through alpha-2 adrenoceptors. nih.gov The modulation of SP and CGRP release by cizolirtine is thought to be linked to an increase in the extracellular levels of noradrenaline and serotonin (B10506). thieme-connect.comthieme-connect.com The action of these monoamines on the noradrenergic pathway is believed to induce a decrease in the release of substance P and CGRP at the supraspinal level in the primary fibers. thieme-connect.com
In vitro studies using slices of the dorsal half of the lumbar enlargement of the spinal cord demonstrated that cizolirtine significantly reduced the potassium-evoked overflow of SPLM and CGRPLM. nih.gov
| Neuropeptide | Effect of Cizolirtine on Potassium-Evoked Overflow (In vitro) |
| Substance P | -25% at 0.1 µM - 0.1 mM |
| CGRP | -20% at 0.1 - 1.0 µM |
Intrathecal perfusion in anesthetized rats showed that local application of cizolirtine markedly diminished the spinal outflow of SPLM, while its effect on CGRPLM was marginal. nih.gov Systemic administration of an analgesic dose of cizolirtine also reduced spinal SPLM outflow but not that of CGRPLM. nih.gov These effects on SPLM and CGRPLM release were antagonized by idazoxan (B1206943), an alpha-2 adrenoceptor antagonist, suggesting mediation through alpha-2 adrenoceptors. nih.gov
Role of Noradrenaline and Serotonin in Preclinical Pain Perception
Noradrenaline and serotonin are crucial monoamine neurotransmitters involved in the modulation of pain, particularly through descending pain pathways from brainstem nuclei to the spinal cord. nih.govmdpi.com These descending pathways, originating from the locus coeruleus (noradrenergic) and raphe nuclei (serotonergic), control pain perception by releasing noradrenaline and serotonin in the superficial dorsal horn. mdpi.com Preclinical data suggest that enhancing norepinephrine (B1679862) and serotonin transmission can inhibit persistent and neuropathic pain. nih.gov Deficiencies in these systems may contribute to hyperactive pain processing. nih.gov
While noradrenaline is predominantly inhibitory in pain modulation, serotonin appears to have a more complex role, potentially inhibiting and promoting pain perception through different mechanisms. nih.govsemanticscholar.org Studies with serotonin-norepinephrine reuptake inhibitors (SNRIs) in animal models of pain indicate that enhancing both noradrenergic and serotonergic transmission generally shows greater analgesic effects compared to enhancing serotonin alone. nih.govsemanticscholar.orgmdpi.com
Interplay with Adenosinergic and Serotoninergic Systems in Nociceptive Processing
Evidence suggests that adenosine (B11128) and serotonin modulate nociceptive signaling, and these neuroactive molecules may be implicated in the mechanism of action of cizolirtine. researchgate.netnih.govresearchgate.net Studies investigating cizolirtine's effects in rats with diabetic neuropathy demonstrated an interplay with both adenosinergic and serotoninergic systems. nih.gov
Cizolirtine-induced antihyperalgesia in these rats was reduced by acute pretreatment with either an adenosine A1-A2A receptor antagonist (caffeine) or a serotonin 5-HT1B/1D receptor antagonist (GR-127,935). nih.gov Conversely, pretreatment with a selective A1 receptor agonist (CPA) or a selective 5-HT1B receptor agonist (CP-94,253) promoted cizolirtine-induced antihyperalgesia. nih.govresearchgate.net This potentiation was prevented by their respective antagonists. nih.govresearchgate.net
Interestingly, blockade of the adenosine A1 receptor by DPCPX inhibited the promoting effect of the serotonin 5-HT1B receptor agonist CP-94,253 on cizolirtine-induced antihyperalgesia. nih.govresearchgate.net This finding suggests that the adenosine A1-mediated step occurs downstream of the serotonin 5-HT1B-mediated step in the neurobiological mechanisms underlying cizolirtine's action. nih.govresearchgate.net
The following table summarizes the effects of receptor ligands on cizolirtine-induced antihyperalgesia in diabetic rats:
| Pretreatment Substance | Receptor Type Affected | Effect on Cizolirtine-Induced Antihyperalgesia |
| Caffeine (B1668208) | Adenosine A1-A2A antagonist | Reduced |
| GR-127,935 | Serotonin 5-HT1B/1D antagonist | Reduced |
| CPA | Adenosine A1 agonist | Promoted |
| CP-94,253 | Serotonin 5-HT1B agonist | Promoted |
| DPCPX + CP-94,253 | A1 antagonist + 5-HT1B agonist | Promoting effect of CP-94,253 inhibited |
Attenuation of Central Nervous System Hyperexcitability Mechanisms
Central nervous system (CNS) hyperexcitability is recognized as playing a significant role in the development and maintenance of chronic pain. wdh.ac.idnih.gov This phenomenon involves abnormal increases in neuronal excitability and network hyperactivity, often linked to an imbalance between excitatory and inhibitory signals. frontiersin.orgfrontiersin.org While the precise mechanisms by which cizolirtine citrate may attenuate CNS hyperexcitability are not fully elucidated, its modulation of neuropeptide release and interaction with monoaminergic and adenosinergic systems suggest potential pathways.
The inhibition of pro-nociceptive neuropeptide release like substance P and CGRP at the spinal cord level could directly reduce the excitatory drive on spinal neurons involved in pain transmission, thereby potentially counteracting central sensitization. researchgate.netnih.gov Furthermore, the influence of cizolirtine on noradrenergic and serotonergic pathways, which are involved in descending pain inhibition, could enhance the body's endogenous mechanisms for controlling neuronal excitability in pain pathways. thieme-connect.comthieme-connect.comnih.gov The interplay with adenosine A1 receptors, which are often associated with inhibitory effects in the CNS, could also contribute to reducing neuronal hyperexcitability. nih.govresearchgate.net
Although the search results indicate that cizolirtine may exert effects related to CNS hyperexcitability, further detailed research specifically addressing this aspect of its mechanism of action is needed to fully understand its impact on these complex processes. researchgate.net
Preclinical Metabolomic and Pharmacokinetic Research
Metabolite Identification and Profiling in Animal Models (e.g., Rat and Dog)
Studies investigating the metabolism of cizolirtine (B235439) citrate (B86180) have been conducted in both rats and dogs. Analysis of urine samples using techniques such as radio-HPLC has revealed the presence of multiple metabolites. In rats, twelve metabolites were detected in urine. nih.gov In dogs, a smaller number of metabolites were observed, with six detected in urine. nih.gov These findings indicate that cizolirtine undergoes significant metabolic transformation in these species, with potential species-specific differences in the metabolic pathways.
Pharmacokinetic Profiles in Preclinical Species (Absorption, Distribution, Metabolism, Excretion aspects relevant to research)
The pharmacokinetic profiles of cizolirtine citrate have been characterized in rats and dogs following single oral and intravenous administrations. nih.govresearchgate.net
Absorption: Absorption of radioactivity following administration was found to be rapid and complete in both rats and dogs, irrespective of the administration route. nih.govresearchgate.net No significant differences related to dose or food intake were observed in absorption. nih.govresearchgate.net
Distribution: Tissue distribution of total radioactivity in rats showed wide variation, with a high affinity observed for the liver, kidney, gastrointestinal tract, and pigmented tissues. nih.govresearchgate.net Peak concentrations in blood and most tissues were reached relatively quickly, around 20 minutes post-administration, followed by a decline in radioactivity that paralleled that in blood. nih.gov
Metabolism: Metabolism appears to be a major elimination pathway for cizolirtine, particularly in rats. mdpi.com The identification of multiple metabolites in urine (twelve in rats and six in dogs) supports the occurrence of significant metabolic processes nih.gov.
Excretion: The primary routes of excretion for total radioactivity differed between rats and dogs. In rats, 68% of the administered radioactivity was excreted in urine and 21% in faeces. nih.govresearchgate.net The presence of radioactivity in faeces in rats was apparently due to enterohepatic circulation. nih.gov In dogs, a much larger proportion of radioactivity was found in urine (92%) compared to faeces (4%). nih.govresearchgate.net The contribution of renal excretion to the elimination of the unchanged cizolirtine was relatively low in rats (<5%) but more significant in dogs (20%). nih.govresearchgate.net
The elimination half-life of unchanged cizolirtine was observed to be shorter in rats compared to dogs. nih.govresearchgate.net
The following table summarizes key excretion data in rats and dogs:
| Species | Route of Administration | % Radioactivity in Urine | % Radioactivity in Faeces | Renal Excretion of Unchanged Cizolirtine | Number of Urine Metabolites Detected |
| Rat | Oral/Intravenous | 68% nih.govresearchgate.net | 21% nih.govresearchgate.net | <5% nih.govresearchgate.net | 12 nih.gov |
| Dog | Oral/Intravenous | 92% nih.govresearchgate.net | 4% nih.govresearchgate.net | 20% nih.govresearchgate.net | 6 nih.gov |
Plasma protein binding of compounds can also influence their distribution and elimination. While specific data on this compound's plasma protein binding in rats and dogs was not detailed in the immediate search results, such studies are typically conducted to understand the fraction of drug available to exert pharmacological effects and undergo metabolism or excretion mdpi.compsu.edu. In general, plasma protein binding rates can show species differences mdpi.com.
Advanced Research Directions and Unresolved Questions
Further Elucidation of Undefined Mechanistic Aspects
The precise mechanism of action of cizolirtine (B235439) citrate (B86180) is still considered controversial in some aspects, although it is believed to modulate the release of substance P and calcitonin gene-related peptide (CGRP) in the spinal cord researchgate.netresearchgate.netthieme-connect.com. This modulation is thought to be linked to an increase in extracellular levels of norepinephrine (B1679862) and serotonin (B10506) thieme-connect.comkarger.comthieme-connect.com. The action of these neurotransmitters on the noradrenergic pathway may lead to a decrease in the release of substance P and CGRP at the supraspinal level in primary fibers thieme-connect.comkarger.comthieme-connect.com.
While the involvement of substance P and CGRP modulation and the influence on norepinephrine and serotonin pathways are indicated, the complete cascade of events and the specific receptors and transporters involved require further detailed mapping. For instance, the prevention of cizolirtine's effects by idazoxan (B1206943), an alpha-2 adrenoceptor antagonist, supports the view that it activates descending inhibitory noradrenergic systems in the spinal cord website-files.comnih.gov. However, the full spectrum of receptor interactions beyond alpha-2 adrenoceptors and the precise downstream signaling pathways activated by cizolirtine citrate warrant deeper investigation.
Exploration of Synergistic or Antagonistic Interactions with Other Neuroactive Molecules in Preclinical Systems
Given the proposed modulation of multiple neurotransmitter systems, exploring the interactions of this compound with other neuroactive molecules is a critical research direction. Preclinical studies could investigate potential synergistic or antagonistic effects when this compound is co-administered with compounds targeting opioid receptors, other serotonin receptors, GABA receptors (such as GABA_B), or adenosine (B11128) receptors, all of which are known to be involved in modulating sensory nociceptive processes at the spinal cord level researchgate.net.
Understanding these interactions is crucial for assessing the potential for combination therapies or for predicting potential drug-drug interactions if this compound were to be used alongside other neuroactive medications. For example, while cizolirtine's effects were antagonized by idazoxan, they were not blocked by the opioid receptor antagonist naloxone, suggesting a mechanism distinct from opioid-mediated analgesia nih.govresearchgate.net. Further studies could systematically evaluate combinations with a wider range of neuroactive agents to fully characterize potential interactive effects.
Development and Application of Novel Experimental Models for Deeper Mechanistic Insights
Current preclinical research on this compound has utilized various animal models, including rat models of chronic neuropathic pain induced by sciatic nerve constriction and models of diabetic neuropathy researchgate.netthieme-connect.comwebsite-files.comnih.govresearchgate.net. Models of increased intraluminal pressure and isovolumetric rhythmic bladder contractions in rats have also been used to study its effects on the urinary bladder thieme-connect.comkarger.comthieme-connect.com.
To gain deeper mechanistic insights, the development and application of novel experimental models are necessary. This could include:
In vitro models using primary neuronal cultures or co-cultures to study the direct effects of this compound on neurotransmitter release and receptor activity at a cellular level.
Using genetically modified animal models with alterations in specific receptors or neurotransmitter pathways implicated in cizolirtine's action to confirm their involvement.
Employing advanced imaging techniques in preclinical models to visualize the distribution of this compound and its effects on neural activity in real-time.
Such models could provide a more granular understanding of how this compound interacts with its targets and influences neural circuits.
Refinement of Methodologies for Comprehensive Receptor and Pathway Analysis
Existing research suggests that this compound modulates substance P and CGRP release, likely via effects on norepinephrine and serotonin levels and involvement of alpha-2 adrenoceptors researchgate.netresearchgate.netthieme-connect.comkarger.comthieme-connect.comwebsite-files.comnih.gov. However, a comprehensive analysis of all relevant receptors and downstream signaling pathways is still needed.
Refined methodologies could include:
Quantitative receptor binding studies across a wide panel of neuroreceptors and transporters to identify all potential binding targets.
Detailed analysis of intracellular signaling pathways (e.g., adenylate cyclase, protein kinase activity, ion channel modulation) activated or inhibited by this compound upon target engagement.
Utilizing techniques such as RNA sequencing or proteomics in relevant tissue samples from preclinical models to identify changes in gene or protein expression related to this compound administration.
These approaches would provide a more complete picture of the molecular targets and signaling networks influenced by the compound.
Investigation of this compound's Potential in Other Preclinical Disease Models with Shared Mechanistic Underpinnings
Given its proposed mechanism involving the modulation of neurotransmitters and neuropeptides implicated in various physiological and pathological processes, this compound may have potential in preclinical disease models beyond pain and overactive bladder. Diseases that share mechanistic underpinnings, such as other inflammatory conditions, certain neurological disorders, or visceral hypersensitivity syndromes, could be explored.
Preclinical studies have shown efficacy in models of neuropathic pain and diabetic neuropathy researchgate.netthieme-connect.comwebsite-files.comnih.govresearchgate.net. Its effects on substance P and CGRP modulation and influence on bladder function suggest potential in other conditions where these pathways are involved thieme-connect.comkarger.comthieme-connect.com. Investigating its effects in models of these conditions could reveal novel therapeutic applications for this compound.
Q & A
Q. How to ensure reproducibility in preclinical studies of this compound?
- Guidelines :
- Adhere to ARRIVE 2.0 guidelines for in vivo studies.
- Report detailed methods: animal strain, anesthesia protocols, blinding procedures.
- Share raw data (e.g., bladder pressure recordings) in supplemental files with DOI links .
Q. What are best practices for reporting negative or inconclusive results in this compound trials?
- Answer : Publish in repositories like ClinicalTrials.gov or Zenodo to avoid publication bias. Use CONSORT extension for pilot/feasibility trials. Transparently discuss limitations (e.g., sample size, confounding variables) in discussion sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
